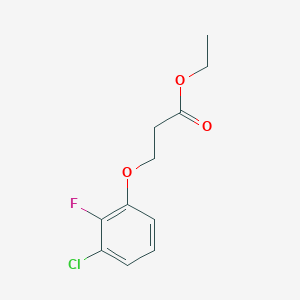

Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate: is an organic compound that belongs to the class of phenoxypropanoates It is characterized by the presence of an ethyl ester group attached to a 3-(3-chloro-2-fluoro-phenoxy)propanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate typically involves the following steps:

Preparation of 3-chloro-2-fluorophenol: This can be achieved through the halogenation of phenol using chlorine and fluorine under controlled conditions.

Formation of 3-(3-chloro-2-fluoro-phenoxy)propanoic acid: The 3-chloro-2-fluorophenol is reacted with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxypropanoic acid.

Esterification: The 3-(3-chloro-2-fluoro-phenoxy)propanoic acid is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Oxidation: The phenoxy group can be oxidized to form quinone derivatives under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) with heating.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution Products: Depending on the nucleophile, products may include derivatives with different substituents on the aromatic ring.

Hydrolysis Products: 3-(3-chloro-2-fluoro-phenoxy)propanoic acid and ethanol.

Oxidation Products: Quinone derivatives of the phenoxy group.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate has several applications in scientific research:

Pharmaceuticals: It is investigated for its potential as a precursor in the synthesis of bioactive compounds with anti-inflammatory, analgesic, or antimicrobial properties.

Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with plant growth processes.

Materials Science: It is explored for its potential in the synthesis of novel polymers and materials with specific properties such as thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate depends on its application:

Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in inflammatory pathways or microbial growth.

Agrochemicals: It may disrupt plant hormone pathways or interfere with essential enzymes in pests, leading to their death or growth inhibition.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate can be compared with other phenoxypropanoates such as:

Ethyl 3-(4-chloro-2-fluoro-phenoxy)propanoate: Similar structure but with the chlorine atom in a different position, which may affect its reactivity and applications.

Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate: Another isomer with different substitution patterns, leading to variations in chemical behavior and biological activity.

Biologische Aktivität

Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate is a compound of interest in medicinal chemistry and agricultural applications due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H12ClFO3. The presence of chlorine and fluorine atoms in its structure enhances its lipophilicity and biological activity compared to non-halogenated analogs. The compound's specific arrangement allows for interactions with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The halogen substituents can modulate the compound's binding affinity and selectivity towards these targets.

- Enzyme Interaction : The compound may inhibit or activate key enzymes involved in metabolic pathways, influencing physiological processes.

- Receptor Binding : It can bind to receptors, altering signaling pathways that regulate cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, particularly in inhibiting tumor cell proliferation.

- Herbicidal Effects : As a phenoxy herbicide derivative, it has been explored for its effectiveness against certain weed species.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Reduced viability of cancer cell lines | |

| Herbicidal | Effective against broadleaf weeds |

Case Study: Anticancer Activity

A study conducted by researchers at a pharmaceutical institute evaluated the anticancer potential of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through the activation of caspase pathways. This finding highlights its potential as a lead compound in cancer therapy development.

Case Study: Antimicrobial Efficacy

In another investigation, the compound was tested against common bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Synthesis Methods

This compound can be synthesized through several methodologies:

- Esterification Reaction : Reacting 3-chloro-2-fluorophenol with ethyl propanoate in the presence of an acid catalyst.

- Nucleophilic Substitution : Utilizing nucleophilic displacement reactions involving chlorinated precursors.

These synthesis routes allow for flexibility in producing derivatives tailored for specific applications in pharmaceuticals and agrochemicals.

Eigenschaften

IUPAC Name |

ethyl 3-(3-chloro-2-fluorophenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO3/c1-2-15-10(14)6-7-16-9-5-3-4-8(12)11(9)13/h3-5H,2,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXWDPDOVSPCRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C(=CC=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.